molecular formula C8H11NO B2508068 4-Amino-2,6-dimethylphenol CAS No. 10486-48-3; 15980-22-0

4-Amino-2,6-dimethylphenol

Cat. No.: B2508068
CAS No.: 10486-48-3; 15980-22-0
M. Wt: 137.182
InChI Key: OMVFXCQLSCPJNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-2,6-dimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-5-3-7(9)4-6(2)8(5)10/h3-4,10H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMVFXCQLSCPJNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701347117
Record name 4-Amino-2,6-dimethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15980-22-0
Record name 4-Amino-2,6-dimethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-2,6-dimethylphenol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Amino-2,6-dimethylphenol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/289D3E2XR3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 4-Amino-2,6-dimethylphenol
  • Molecular Formula: C₈H₁₁NO
  • CAS Number : 15980-22-0
  • Molecular Weight : 137.18 g/mol
  • Structure: A phenol derivative with amino (-NH₂) and methyl (-CH₃) groups at positions 4, 2, and 6, respectively .

Key Properties :

  • Physical State : Solid (powder or crystal) .
  • Applications :
    • Organic synthesis (e.g., amine and carboxylic acid preparation) .
    • Cytochrome P450 enzyme inhibition .
    • Analytical chemistry (detection of nitrite/nitrate in water) .
    • Antioxidant and anti-inflammatory agent .

Synthesis: Produced via reduction of 2,6-dimethyl-4-nitrophenol using tin, hydrochloric acid, and acetic acid .

Comparison with Structural Analogs

2.1. Positional Isomers
2.1.1. 4-Amino-3,5-dimethylphenol
  • CAS Number : 3096-70-6 .
  • Structure: Methyl groups at positions 3 and 5, amino at position 3.
  • Applications : Used in hair dye formulations and as a biochemical reagent .
2.1.2. 3-Amino-2,6-dimethylphenol (A162)
  • CAS Number: Not explicitly listed (referred to as COLIPA A162).
  • Structure: Amino group at position 3, methyl at 2 and 4.
  • Toxicology : Tested in two batches (RD-CRU095-04/10-04 and GST083-04/70-07) with purity data available .
  • Key Difference: Positional isomerism influences metabolic pathways and toxicity profiles compared to the 4-amino derivative .
2.2. Halogen-Substituted Derivatives
2.2.1. 4-Amino-2,6-dichlorophenol
  • Molecular Formula: C₆H₅Cl₂NO
  • Molecular Weight : 178.03 g/mol .
  • Properties: Melting Point: 167°C . Solubility: High in ethanol, acetone; low in water .
  • Applications : Intermediate in pharmaceutical synthesis .
  • Key Difference : Chlorine atoms increase electronegativity, enhancing reactivity in electrophilic substitution compared to methyl groups .
2.2.2. 4-Amino-2,6-dibromophenol
  • CAS Number : 609-21-2 .
  • Hazards : Irritant to eyes, skin, and respiratory system .
  • Key Difference : Bromine’s larger atomic radius and polarizability may increase toxicity and environmental persistence .
2.2.3. 4-Amino-2,6-diiodophenol
  • CAS Number : 2297-82-7 .
  • Molecular Formula: C₆H₅I₂NO
  • Molecular Weight : 360.92 g/mol .
  • Applications : Used in diazotization reactions for synthesizing iodine-containing dyes .
  • Key Difference : Iodine substituents impart distinct UV-Vis absorption properties, useful in spectroscopic analysis .
2.3. Aromatic Ring-Substituted Derivatives
2.3.1. 4-Amino-2,6-diphenylphenol
  • CAS Number : 50432-01-4 .
  • Structure : Phenyl groups at positions 2 and 5.
  • Properties :
    • Melting Point : 148–150°C .
    • Applications : Precursor for synthesizing diazo compounds in polymer chemistry .
  • Key Difference : Bulky phenyl groups reduce solubility in polar solvents but enhance thermal stability .

Comparative Data Table

Compound Molecular Formula CAS Number Substituents (Positions) Molecular Weight (g/mol) Key Applications
This compound C₈H₁₁NO 15980-22-0 -NH₂ (4), -CH₃ (2,6) 137.18 Enzyme inhibition, analytical chemistry
4-Amino-3,5-dimethylphenol C₈H₁₁NO 3096-70-6 -NH₂ (4), -CH₃ (3,5) 137.18 Hair dyes, biochemical reagents
4-Amino-2,6-dichlorophenol C₆H₅Cl₂NO - -NH₂ (4), -Cl (2,6) 178.03 Pharmaceutical intermediates
4-Amino-2,6-dibromophenol C₆H₅Br₂NO 609-21-2 -NH₂ (4), -Br (2,6) 265.92 Limited due to toxicity
4-Amino-2,6-diphenylphenol C₁₈H₁₅NO 50432-01-4 -NH₂ (4), -C₆H₅ (2,6) 261.32 Polymer synthesis

Key Findings

  • Substituent Effects : Methyl groups enhance solubility in organic solvents and moderate reactivity, while halogens (Cl, Br, I) increase electronegativity and toxicity .
  • Positional Isomerism : Symmetrical substitution (e.g., 3,5-dimethyl) improves stability in oxidative coupling reactions compared to asymmetric analogs .
  • Safety : Halogenated derivatives exhibit higher irritation and toxicity risks compared to methyl-substituted compounds .

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